1-Tetradecanamine, 2-decyl-

Overview

Description

1-Tetradecanamine, 2-decyl- is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insight into the analysis of similar long-chain amines and their derivatives. The papers focus on the electronic structures and thermolyses of cyclic and acyclic tetrazenes , as well as the structures of ferrocenium salts with long alkyl chains . These studies can help infer the behavior and characteristics of 1-Tetradecanamine, 2-decyl- by analogy.

Synthesis Analysis

The synthesis of 1-Tetradecanamine, 2-decyl- is not explicitly covered in the provided papers. However, the synthesis of related compounds, such as the ferrocenium salts discussed in paper , involves the interdigitation of long alkyl chains. This suggests that the synthesis of long-chain amines like 1-Tetradecanamine, 2-decyl- may also involve complex interactions between hydrocarbon chains, potentially affecting the overall yield and purity of the compound.

Molecular Structure Analysis

While the molecular structure of 1-Tetradecanamine, 2-decyl- is not directly analyzed in the papers, the structure of related compounds such as the ferrocenium salts with long alkyl chains is examined. These structures are characterized by layered materials with alternating ionic and low-dielectric domains, which could be relevant when considering the molecular structure of 1-Tetradecanamine, 2-decyl-. The presence of long alkyl chains in these compounds suggests that 1-Tetradecanamine, 2-decyl- may also exhibit significant van der Waals interactions, affecting its molecular conformation and stability.

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of 1-Tetradecanamine, 2-decyl-. However, the study of the thermolyses of cyclic and acyclic tetrazenes provides insights into the stability and decomposition pathways of nitrogen-containing compounds. This information could be extrapolated to predict the reactivity and potential decomposition products of 1-Tetradecanamine, 2-decyl- under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tetradecanamine, 2-decyl- are not directly addressed in the papers. Nonetheless, the properties of similar compounds, such as the ferrocenium salts , which exhibit rapid anion diffusion through channels in their structure, suggest that 1-Tetradecanamine, 2-decyl- may also display unique transport properties. The long alkyl chains in these compounds are likely to contribute to their hydrophobic nature and could influence their solubility and melting points.

Scientific Research Applications

Clathrate Hydrate Crystal Inhibition

A study by Saikia & Mahto (2016) evaluated the effectiveness of 1-Decyl-3-Methylimidazolium Tetrafluoroborate as a clathrate hydrate crystal inhibitor in drilling fluids. This compound demonstrated significant hydrate inhibition efficiency, outperforming commonly used kinetic inhibitors. Its anti-agglomerate characteristics and performance in marine condition simulations suggest its utility in gas hydrate bearing formations, providing insights into the potential applications of similar compounds in energy extraction processes.

Molecular Synthesis and Drug Activation

Research by Davies et al. (2019) demonstrated the application of bioorthogonal chemistry for drug activation through a tetrazine-mediated decaging reaction. This approach enabled the controlled release of carboxylic-acid-containing drugs, reinstating the anti-inflammatory activity of ketoprofen in live macrophages. This study exemplifies how certain structural modifications can lead to significant advancements in drug delivery systems.

Anticancer Potential of Tetra N-heterocyclic Carbene Silver(I) Complexes

Fatima et al. (2017) synthesized and characterized tetra N-heterocyclic carbene (NHC) dinuclear silver(I) complexes with potential anticancer activities. These compounds, particularly those with n-decyl substitution, showed selective antiproliferation activity against human colon cancer cell lines, indicating the potential of structurally similar compounds for therapeutic applications.

Environmental Degradation of Flame Retardants

Gerecke et al. (2006) studied the anaerobic degradation of brominated flame retardants in sewage sludge, including compounds such as TBBPA, HBCD, and DecaBDE. This research provides insight into the environmental persistence and breakdown of flame retardants, relevant for understanding the environmental fate of structurally related compounds.

Corrosion Inhibition

Deyab, Zaky, and Nessim (2017) explored the use of imidazolium tetrafluoroborates ionic liquids as corrosion inhibitors for carbon steel in acidic conditions. The study highlighted the potential of these compounds in protecting industrial materials, suggesting applications for related compounds in materials science and engineering.

Future Directions

properties

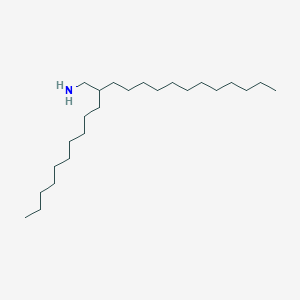

IUPAC Name |

2-decyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAVFBNAUMXKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452806 | |

| Record name | 1-Tetradecanamine, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tetradecanamine, 2-decyl- | |

CAS RN |

62281-07-6 | |

| Record name | 2-Decyl-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62281-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecanamine, 2-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Decyltetradecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.